Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

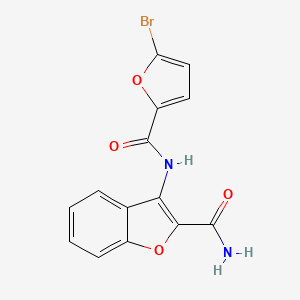

The compound Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse applications in medicinal chemistry due to their biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar quinoline derivatives are discussed, which can provide insights into the compound of interest.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is achieved through a Friedländer reaction catalyzed by chlorotrimethylsilane (TMSCl) . Similarly, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate is synthesized using a Gould-Jacobs reaction under microwave-assistance with aluminium metal as a catalyst . These methods highlight the use of different catalysts and conditions to achieve the desired quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. The derivatives often contain additional substituents, such as halogens, ester groups, and tosyl groups, which can influence the chemical properties and reactivity of the compound. The structure of these compounds is typically confirmed using techniques such as NMR spectrometry .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including ether synthesis, ester hydrolysis, and intramolecular cyclization. For example, the poly-functionalized quinoline derivative mentioned in paper is used in Williamson ether synthesis followed by in situ ester hydrolysis to yield bis(aroxymethyl)quinoline-3-carboxylic acids. Additionally, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate involves chlorination, deacetylation, and intramolecular cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as melting point, solubility, and reactivity. For instance, the melting point and NMR spectrometry are used to determine the structure and confirm the identity of synthesized quinoline derivatives . The presence of electron-withdrawing or electron-donating groups can also impact the chemical behavior of these compounds in reactions.

科学的研究の応用

Synthesis of Complex Organic Molecules

Research has shown that derivatives of Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate can be utilized in the synthesis of various complex organic compounds. For instance, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines has been reported, demonstrating the compound's utility in creating new molecules with potential pharmacological activities (Paronikyan et al., 2016). This synthesis involves reactions that yield complex structures, highlighting the chemical's versatility in organic synthesis.

Antibacterial Applications

Another application area is in the development of antibacterial agents. For example, the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been explored, suggesting the potential of derivatives in creating effective antibacterial compounds (Koga et al., 1980).

Catalysis and Chemical Reactions

Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate is also relevant in catalysis. Research has documented its role in [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines, which are crucial in developing pharmaceuticals and materials (Zhu et al., 2003). This highlights the compound's utility in facilitating complex chemical reactions.

Antimicrobial Activity

Furthermore, novel ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates synthesized from derivatives have shown promising antimicrobial activities, underscoring the potential of Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate in contributing to new antimicrobial agents (Nandeshwarappa et al., 2020).

作用機序

A molecular docking study evaluated the interactions in the title compound with the active centers of macromolecules of bacterial targets (Staphylococcus aureus DNA Gyrase PDB ID: 2XCR, Mycobacterium tuberculosis topoisomerase II PDB ID: 5BTL, Streptococcus pneumoniae topoisomerase IV PDB ID: 4KPF) and revealed high affinity towards them that exceeded the reference antibiotics of the fluoroquinolone group .

特性

IUPAC Name |

ethyl 1-[6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O4S/c1-3-31-24(28)17-5-4-12-27(15-17)23-20-13-18(25)8-11-21(20)26-14-22(23)32(29,30)19-9-6-16(2)7-10-19/h6-11,13-14,17H,3-5,12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEVXIAKQZRUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

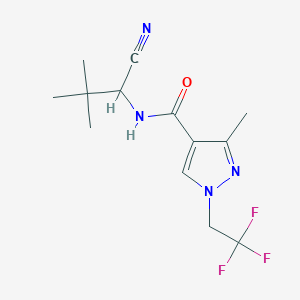

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)

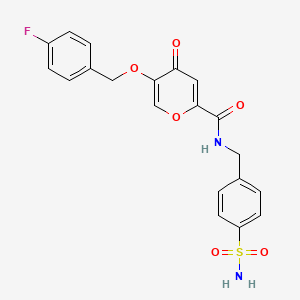

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)

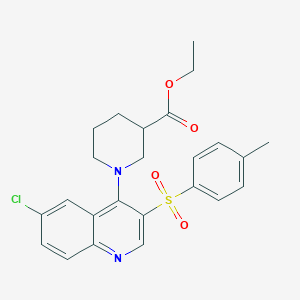

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)

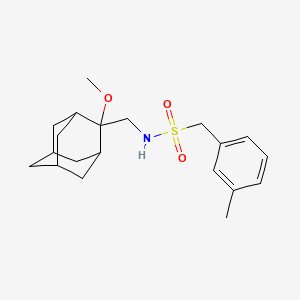

![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)